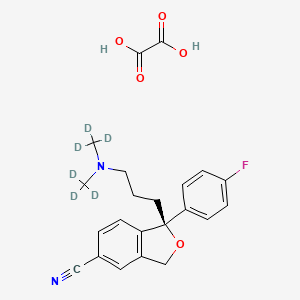

(S)-Citalopram-d6 Oxalate

Description

BenchChem offers high-quality (S)-Citalopram-d6 Oxalate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-Citalopram-d6 Oxalate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

(1S)-1-[3-[bis(trideuteriomethyl)amino]propyl]-1-(4-fluorophenyl)-3H-2-benzofuran-5-carbonitrile;oxalic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21FN2O.C2H2O4/c1-23(2)11-3-10-20(17-5-7-18(21)8-6-17)19-9-4-15(13-22)12-16(19)14-24-20;3-1(4)2(5)6/h4-9,12H,3,10-11,14H2,1-2H3;(H,3,4)(H,5,6)/t20-;/m0./s1/i1D3,2D3; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTGRHKOEFSJQNS-RURDCJKXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F.C(=O)(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(CCC[C@@]1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F)C([2H])([2H])[2H].C(=O)(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23FN2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(S)-Citalopram-d6 Oxalate: A Technical Guide to its Mechanism of Action and Pharmacological Profile

Abstract

This technical guide provides an in-depth exploration of the mechanism of action of (S)-Citalopram-d6 Oxalate, a deuterated analog of the well-established selective serotonin reuptake inhibitor (SSRI), escitalopram. We will delve into the molecular interactions with the serotonin transporter (SERT), the rationale behind selective deuteration, and the anticipated impact on its metabolic fate. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of pharmacology, medicinal chemistry, and neuroscience. We will elucidate the intricate pharmacology of (S)-Citalopram, including its unique allosteric modulation of SERT, and provide detailed experimental protocols for its characterization.

Introduction: The Evolution of a Selective Serotonin Reuptake Inhibitor

(S)-Citalopram, commercially known as escitalopram, is the therapeutically active S-enantiomer of the racemic drug, citalopram.[1][2] It is a widely prescribed antidepressant that exerts its clinical efficacy through the highly selective inhibition of the serotonin (5-hydroxytryptamine, 5-HT) transporter (SERT).[3][4] By blocking the reuptake of serotonin from the synaptic cleft, (S)-Citalopram potentiates serotonergic neurotransmission, a key mechanism in the management of major depressive disorder and other mood disorders.[5][6]

The development of (S)-Citalopram-d6 represents a strategic approach in drug design known as "deuteration." In this analog, six hydrogen atoms on the two N-methyl groups of the dimethylamino propyl side chain are replaced with deuterium, a stable, non-radioactive isotope of hydrogen.[7] This substitution is not intended to alter the pharmacodynamic properties of the molecule but rather to leverage the "deuterium kinetic isotope effect" to favorably modify its pharmacokinetic profile.[8][9] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow the rate of metabolic processes that involve the cleavage of these bonds.[8][9]

This guide will first dissect the nuanced mechanism of action of the parent compound, (S)-Citalopram, at the serotonin transporter. Subsequently, we will explore the principles of the deuterium kinetic isotope effect and its application to (S)-Citalopram-d6. Finally, we will present detailed methodologies for the in vitro characterization of this compound.

The Dual-Binding Mechanism of (S)-Citalopram at the Serotonin Transporter (SERT)

The primary molecular target of (S)-Citalopram is the serotonin transporter (SERT), a transmembrane protein responsible for the reuptake of serotonin from the synaptic cleft into the presynaptic neuron.[2][3] (S)-Citalopram exhibits a high affinity and selectivity for SERT over other monoamine transporters, such as those for norepinephrine (NET) and dopamine (DAT).[1]

A distinguishing feature of (S)-Citalopram's interaction with SERT is its dual-binding mechanism, involving both an orthosteric and an allosteric site.[1][10]

-

Orthosteric Binding: (S)-Citalopram binds to the primary, or orthosteric, binding site of SERT, which is located in the central part of the transporter, spanning several transmembrane helices.[4][11] This is the same site where serotonin binds, and by occupying it, (S)-Citalopram competitively inhibits the reuptake of serotonin.[2]

-

Allosteric Modulation: Uniquely among SSRIs, (S)-Citalopram also binds to a second, allosteric site on the extracellular vestibule of SERT.[1][10][11] Binding to this allosteric site induces a conformational change in the transporter that "locks" the (S)-Citalopram molecule in the orthosteric site, thereby slowing its dissociation rate and prolonging the inhibition of serotonin reuptake.[10][12] This allosteric interaction is believed to contribute to the superior efficacy and faster onset of action of escitalopram compared to other SSRIs.[2]

The R-enantiomer of citalopram, while having a much lower affinity for the orthosteric site, can still bind to the allosteric site and may antagonize the action of the S-enantiomer.[2][4] This provides a strong rationale for the development of the enantiopure (S)-Citalopram.

Figure 1: Diagram illustrating the dual binding of (S)-Citalopram to the orthosteric and allosteric sites of the serotonin transporter (SERT), leading to the inhibition of serotonin reuptake.

The Role of Deuteration: The Kinetic Isotope Effect and its Impact on Metabolism

The rationale for developing (S)-Citalopram-d6 lies in the deuterium kinetic isotope effect (KIE). The substitution of hydrogen with deuterium at a site of metabolic transformation can significantly slow down the rate of that metabolic reaction.[8][9] This is because the greater mass of deuterium results in a lower vibrational frequency of the C-D bond compared to the C-H bond, leading to a higher activation energy required for bond cleavage.[8]

(S)-Citalopram is primarily metabolized in the liver by cytochrome P450 (CYP) enzymes, with CYP2C19, CYP2D6, and CYP3A4 playing significant roles.[13][14] A major metabolic pathway is N-demethylation of the dimethylamino group to form S-desmethylcitalopram (S-DCT) and subsequently S-didesmethylcitalopram (S-DDCT).[3][4]

In (S)-Citalopram-d6, the six hydrogen atoms on the two N-methyl groups are replaced with deuterium.[7] These are the primary sites of N-demethylation by CYP enzymes. Therefore, it is hypothesized that the deuteration at this position will slow down the rate of N-demethylation, leading to:

-

Reduced formation of metabolites: A slower rate of conversion to S-DCT and S-DDCT.

-

Increased parent drug exposure: A longer plasma half-life (t½) and higher area under the curve (AUC) for (S)-Citalopram-d6 compared to the non-deuterated compound.

-

Potentially altered drug-drug interaction profile: A reduced reliance on specific CYP pathways could alter interactions with co-administered drugs that are inhibitors or inducers of those enzymes.

It is important to note that while these effects are predicted based on established principles, direct comparative pharmacokinetic data for (S)-Citalopram-d6 versus (S)-Citalopram is not publicly available.

Figure 2: Hypothesized metabolic pathway of (S)-Citalopram and the anticipated impact of deuteration in (S)-Citalopram-d6 on the rate of N-demethylation.

The Significance of the Oxalate Salt Form

(S)-Citalopram is commercially formulated as an oxalate salt.[1] The use of a salt form is a common practice in pharmaceutical development to improve the physicochemical properties of a drug substance.[15] For (S)-Citalopram, the oxalate salt offers favorable properties such as:

-

Improved Stability: Crystalline salts are often more stable than the freebase form of a drug, which can be important for shelf-life and formulation.[2]

-

Enhanced Solubility: The oxalate salt of escitalopram is sparingly soluble in water, which is a desirable characteristic for oral absorption.[15]

-

Consistent Formulation: The use of a specific salt form ensures batch-to-batch consistency in the drug product.

Pharmacodynamic and Pharmacokinetic Profile

The following tables summarize the known pharmacodynamic and pharmacokinetic parameters of (S)-Citalopram. As previously mentioned, specific data for (S)-Citalopram-d6 are not available in the public domain. The anticipated changes for the deuterated compound are based on the kinetic isotope effect.

Table 1: Pharmacodynamic Profile of (S)-Citalopram

| Target | Binding Affinity (Ki, nM) | Reference(s) |

| SERT | 0.8 - 1.1 | [1] |

| NET | 7,800 | [1] |

| DAT | 27,400 | [1] |

Table 2: Pharmacokinetic Profile of (S)-Citalopram and Hypothesized Impact of Deuteration

| Parameter | (S)-Citalopram (Escitalopram) | (S)-Citalopram-d6 (Hypothesized) | Reference(s) |

| Bioavailability | ~80% | Likely similar | [1][16] |

| Protein Binding | ~56% | Likely similar | [1] |

| Elimination Half-life (t½) | 27-33 hours | Potentially prolonged | [13] |

| Metabolism | Primarily hepatic via CYP2C19, CYP2D6, CYP3A4 | Slower N-demethylation | [13][14] |

| Primary Metabolites | S-desmethylcitalopram (S-DCT), S-didesmethylcitalopram (S-DDCT) | Reduced formation rate | [3][4] |

Experimental Protocols for In Vitro Characterization

The following are detailed protocols for key in vitro assays used to characterize the activity of compounds like (S)-Citalopram-d6 Oxalate at the serotonin transporter.

SERT Radioligand Binding Assay

This assay measures the affinity of a test compound for the serotonin transporter by assessing its ability to compete with a radiolabeled ligand that specifically binds to SERT.

Materials:

-

Cell membranes prepared from HEK293 or CHO cells stably expressing human SERT.

-

Radioligand: [³H]-Citalopram or [³H]-Paroxetine.

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

-

Non-specific binding control: Fluoxetine (10 µM).

-

Test compound: (S)-Citalopram-d6 Oxalate, dissolved in a suitable solvent (e.g., DMSO).

-

96-well microplates.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation fluid.

-

Scintillation counter.

Protocol:

-

Prepare serial dilutions of the test compound in the assay buffer.

-

In a 96-well plate, add in the following order:

-

50 µL of assay buffer (for total binding) or 50 µL of fluoxetine solution (for non-specific binding) or 50 µL of test compound dilution.

-

50 µL of radioligand solution at a concentration near its Kd.

-

100 µL of cell membrane suspension (typically 10-20 µg of protein per well).

-

-

Incubate the plate for 60 minutes at room temperature with gentle agitation.

-

Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold assay buffer.

-

Place the filters in scintillation vials, add scintillation fluid, and allow to equilibrate.

-

Quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value of the test compound by non-linear regression analysis of the competition binding data.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Serotonin Reuptake Inhibition Assay

This functional assay measures the ability of a test compound to inhibit the uptake of radiolabeled serotonin into cells or synaptosomes expressing SERT.

Materials:

-

HEK293 or CHO cells stably expressing human SERT, or rat brain synaptosomes.

-

[³H]-Serotonin.

-

Assay Buffer (e.g., Krebs-Ringer-HEPES buffer).

-

Non-specific uptake control: A known SERT inhibitor (e.g., fluoxetine at a high concentration).

-

Test compound: (S)-Citalopram-d6 Oxalate.

-

96-well cell culture plates.

-

Scintillation counter.

Protocol:

-

Plate the SERT-expressing cells in a 96-well plate and allow them to adhere overnight. For synaptosomes, prepare a fresh suspension.

-

Wash the cells or synaptosomes with pre-warmed assay buffer.

-

Pre-incubate the cells or synaptosomes with various concentrations of the test compound or vehicle for 15-30 minutes at 37°C.

-

Initiate the uptake by adding [³H]-Serotonin to each well at a final concentration near its Km for SERT.

-

Incubate for a short period (e.g., 10-15 minutes) at 37°C.

-

Terminate the uptake by rapidly washing the cells or filtering the synaptosomes with ice-cold assay buffer.

-

Lyse the cells or collect the filters and measure the radioactivity using a scintillation counter.

-

Determine the non-specific uptake in the presence of a high concentration of a known SERT inhibitor.

-

Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.

-

Determine the IC50 value of the test compound by plotting the percentage inhibition of specific uptake against the log concentration of the test compound.

Figure 3: A generalized workflow for the in vitro characterization of (S)-Citalopram-d6 Oxalate using SERT binding and serotonin reuptake assays.

Conclusion

(S)-Citalopram-d6 Oxalate is a rationally designed molecule that retains the highly selective and potent dual-binding mechanism of action of escitalopram at the serotonin transporter. The strategic incorporation of deuterium at the sites of N-demethylation is anticipated to slow its metabolism, potentially leading to an improved pharmacokinetic profile with a longer half-life and increased parent drug exposure. While direct comparative data are needed to confirm these hypotheses, the principles of the kinetic isotope effect provide a strong scientific basis for these expectations. The experimental protocols detailed in this guide offer a robust framework for the in vitro characterization of (S)-Citalopram-d6 Oxalate and other novel SERT inhibitors. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this deuterated compound.

References

- Escitalopram - Wikipedia. [URL: https://en.wikipedia.org/wiki/Escitalopram]

- Escitalopram | C20H21FN2O | CID 146570 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Escitalopram]

- Citalopram and Escitalopram Pathway, Pharmacokinetics - ClinPGx. [URL: https://www.pharmgkb.

- Citalopram - Wikipedia. [URL: https://en.wikipedia.org/wiki/Citalopram]

- Citalopram - StatPearls - NCBI Bookshelf. [URL: https://www.ncbi.nlm.nih.gov/books/NBK482222/]

- Celexa Approval Package. [URL: https://www.accessdata.fda.gov/drugsatfda_docs/label/2011/020822s040,021046s018lbl.pdf]

- Escitalopram (T3D3007) - T3DB. [URL: http://www.t3db.ca/toxins/T3D3007]

- Escitalopram Oxalate | C22H23FN2O5 | CID 146571 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.

- The clinical pharmacokinetics of escitalopram - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/15554731/]

- Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5855734/]

- Comparison of escitalopram and citalopram in outpatients with severe major depressive disorder: a prospective, naturalistic, 8-week study - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/17392813/]

- PharmGKB summary: citalopram pharmacokinetics pathway - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3086385/]

- Escitalopram Oxalate Tablets - PRODUCT MONOGRAPH. [URL: https://pdf.hres.ca/dpd_pm/00046039.PDF]

- Escitalopram—translating molecular properties into clinical benefit: reviewing the evidence in major depression - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2654917/]

- Citalopram D6 | 1190003-26-9 - SynZeal. [URL: https://www.synzeal.com/citalopram-d6]

- escitalopram | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY. [URL: https://www.guidetopharmacology.org/GRAC/LigandDisplayForward?ligandId=7177]

- Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/30102821/]

- Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals. [URL: https://www.researchgate.net/publication/326980599_Impact_of_Deuterium_Substitution_on_the_Pharmacokinetics_of_Pharmaceuticals]

- Escitalopram (S-citalopram) and its metabolites in vitro: cytochromes mediating biotransformation, inhibitory effects, and comparison to R-citalopram. - Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Escitalopram-(S-citalopram)-and-its-metabolites-in-von-Moltke-Greenblatt/1d3f5e5a2b1c4b7c8a6f9e3d0a9c1b2e3f4d5a6b]

- Radioligand binding assays - Bio-protocol. [URL: https://bio-protocol.org/exchange/miniprotocol/3118]

- Escitalopram, Placebo and tDCS in Depression: a Non-inferiority Trial - ClinicalTrials.gov. [URL: https://clinicaltrials.gov/ct2/show/NCT01894815]

- Growth of Chinese hamster ovary (CHO) cells expressing the 5-HT2 serotonin receptor in suspension culture: an efficient method for large-scale acquisition of membrane protein for drug evaluation - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/8612181/]

- Lexapro (escitalopram oxalate) Tablets/Oral Solution NDA 21-323/NDA 21-365 Proposed Labeling Text. [URL: https://www.accessdata.fda.gov/drugsatfda_docs/nda/2002/21-323_21-365_Lexapro.cfm]

- 5I75: X-ray structure of the ts3 human serotonin transporter complexed with s-citalopram at the central site and Br-citalopram at the allosteric site - RCSB PDB. [URL: https://www.rcsb.org/structure/5I75]

- The Discovery of Citalopram and its Refinement to Escitalopram - ResearchGate. [URL: https://www.researchgate.net/publication/304153018_The_Discovery_of_Citalopram_and_its_Refinement_to_Escitalopram]

- CHO Lot Release Testing - Eurofins. [URL: https://www.eurofins.com/media-center/media-repository/2019/08/21/cho-lot-release-testing/]

- Structure-Activity Relationships for a Novel Series of Citalopram (1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile) Analogues at Monoamine Transporters - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3657448/]

- What is Escitalopram Oxalate used for? - Patsnap Synapse. [URL: https://synapse.patsnap.

- Escitalopram (S-citalopram) and its metabolites in vitro: Cytochromes mediating biotransformation, inhibitory effects, and comparison to R-citalopram - ResearchGate. [URL: https://www.researchgate.net/publication/10777555_Escitalopram_S-citalopram_and_its_metabolites_in_vitro_Cytochromes_mediating_biotransformation_inhibitory_effects_and_comparison_to_R-citalopram]

- X-ray structure based evaluation of analogs of citalopram: Compounds with increased affinity and selectivity compared with R-citalopram for the allosteric site (S2) on hSERT - ResearchGate. [URL: https://www.researchgate.net/publication/328229868_X-ray_structure_based_evaluation_of_analogs_of_citalopram_Compounds_with_increased_affinity_and_selectivity_compared_with_R-citalopram_for_the_allosteric_site_S2_on_hSERT]

- Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7236592/]

- Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience. [URL: https://www.giffordbioscience.com/wp-content/uploads/2019/07/Radioligand-Binding-Assay-Protocol.pdf]

- Escitalopram - Wikipedia. [URL: https://en.wikipedia.org/wiki/Escitalopram]

- The Pharmacokinetics of Escitalopram After Oral and Intravenous Administration of Single and Multiple Doses to Healthy Subjects - ResearchGate. [URL: https://www.researchgate.net/publication/10901764_The_Pharmacokinetics_of_Escitalopram_After_Oral_and_Intravenous_Administration_of_Single_and_Multiple_Doses_to_Healthy_Subjects]

- In vitro assessment of the impact of 30 CYP2C19 variants on citalopram metabolism - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11512417/]

- The effect of escitalopram in treating mild to moderate depressive disorder and improving the quality of life in patients undergoing coronary artery bypass grafting – a double-blind randomized clinical trial - Frontiers. [URL: https://www.frontiersin.org/articles/10.3389/fcvm.2023.1118742/full]

- Isolate Functional Synaptosomes | Thermo Fisher Scientific - UK. [URL: https://www.thermofisher.

- SERT Transporter Assay - BioIVT. [URL: https://bioivt.com/sert-transporter-assay]

- human Serotonin Transporter Receptor Cell Line - Revvity. [URL: https://www.revvity.com/product/human-serotonin-transporter-receptor-cell-line-rbhstm]

- Synaptosomes: A Functional Tool for Studying Neuroinflammation - MDPI. [URL: https://www.mdpi.com/2673-8392/3/1/27]

- Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/22188922/]

Sources

- 1. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Escitalopram | C20H21FN2O | CID 146570 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Metabolism of citalopram enantiomers in CYP2C19/CYP2D6 phenotyped panels of healthy Swedes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. X-ray structures and mechanism of the human serotonin transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure–activity relationship studies of citalopram derivatives: examining substituents conferring selectivity for the allosteric site in the 5‐HT transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Citalopram D6 | 1190003-26-9 | SynZeal [synzeal.com]

- 8. researchgate.net [researchgate.net]

- 9. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. escitalopram | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 11. rcsb.org [rcsb.org]

- 12. researchgate.net [researchgate.net]

- 13. The clinical pharmacokinetics of escitalopram - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. accessdata.fda.gov [accessdata.fda.gov]

- 16. Escitalopram - Wikipedia [en.wikipedia.org]

Foreword: The Imperative for Precision in Bioanalysis

An In-depth Technical Guide to (S)-Citalopram-d6 Oxalate

In modern drug development, the mantra is "what you can't measure, you can't improve." The quantification of a drug and its metabolites in biological matrices is the bedrock upon which pharmacokinetic and pharmacodynamic (PK/PD) models are built. Escitalopram, the therapeutically active (S)-enantiomer of citalopram, is a potent selective serotonin reuptake inhibitor (SSRI) whose clinical efficacy is directly tied to its concentration at the site of action.[1][2] Accurate bioanalysis is therefore not a procedural formality but a scientific necessity. The ideal internal standard for mass spectrometry is a stable isotope-labeled (SIL) analog of the analyte.[3][4] It co-elutes chromatographically and experiences identical ionization effects in the mass spectrometer source, thereby correcting for matrix effects and variability with the highest possible fidelity. (S)-Citalopram-d6 Oxalate is the gold-standard internal standard for the quantification of escitalopram, designed to meet this exacting requirement. This guide provides an in-depth examination of its structure, synthesis, characterization, and application.

Part 1: Molecular Architecture and the Rationale for Deuterium Labeling

The chemical entity is the oxalate salt of (S)-Citalopram-d6. The core molecule, escitalopram, is a bicyclic phthalane derivative.[1] The "S" designation refers to the stereochemistry at the chiral center, which is the enantiomer responsible for the desired pharmacological activity.[5][6]

The "d6" signifies the incorporation of six deuterium atoms. The causal choice for the site of deuteration is critical. In this molecule, the six hydrogens of the two N-methyl groups on the aminopropyl side chain are replaced with deuterium. This choice is deliberate for two primary reasons:

-

Metabolic Stability: The primary metabolic pathways for citalopram involve N-demethylation by hepatic cytochrome P450 enzymes (primarily CYP2C19, CYP3A4, and CYP2D6) to form N-desmethylcitalopram.[6][7][8] Placing the deuterium labels at this site ensures they are not readily lost through metabolic processes, a phenomenon known as back-exchange, which would compromise the integrity of the standard.

-

Optimal Mass Shift: The +6 Dalton mass difference provides a clear, unambiguous separation between the mass-to-charge ratio (m/z) of the analyte and the internal standard in a mass spectrometer, preventing any potential for signal overlap or crosstalk.

Caption: Ionic association between (S)-Citalopram-d6 and its oxalate counter-ion.

Part 2: Physicochemical and Structural Data

All quantitative data must be readily accessible for method development. The following table summarizes the key properties of (S)-Citalopram-d6 Oxalate.

| Property | Value | Source(s) |

| Chemical Name | (1S)-1-[3-(Bis(trideuteriomethyl)amino)propyl]-1-(4-fluorophenyl)-3H-2-benzofuran-5-carbonitrile oxalic acid | [9] |

| Molecular Formula | C₂₂H₁₇D₆FN₂O₅ | [3][10] |

| Molecular Weight | 420.46 g/mol | [9][10][11][12] |

| Appearance | White to Off-White Solid | [10] |

| CAS Number | 1217733-09-9 | [10] |

| Storage | 2-8°C, Under Inert Atmosphere, Hygroscopic | [9][10] |

| Purity Specification | ≥98% Chemical Purity | Vendor Specifications |

| Isotopic Enrichment | ≥99 atom % D | Vendor Specifications |

Part 3: Synthesis and Quality Control - A Self-Validating System

The trustworthiness of an internal standard is predicated on its purity and structural confirmation. The synthesis and subsequent analytical validation form a closed loop, where each step confirms the success of the last.

Synthetic Workflow

The most direct synthetic route involves the reductive amination of a suitable precursor or the N-alkylation of (S)-N-desmethylcitalopram using a deuterated methyl source, such as iodomethane-d3 (CD₃I). The resulting free base is then treated with oxalic acid to precipitate the stable, crystalline oxalate salt.

Caption: A self-validating workflow for synthesis and quality control.

Experimental Protocols for Quality Control

Protocol 3.2.1: Structural Confirmation by Mass Spectrometry

-

Causality: To confirm the correct molecular mass, which validates the successful incorporation of six deuterium atoms. High-resolution mass spectrometry (HRMS) is used to provide unambiguous elemental composition.

-

Methodology:

-

Prepare a 1 µg/mL solution of the sample in 50:50 acetonitrile:water with 0.1% formic acid.

-

Infuse the solution into a Q-TOF or Orbitrap mass spectrometer at 5 µL/min.

-

Acquire data in positive electrospray ionization (ESI+) mode over a mass range of m/z 100-500.

-

-

Self-Validation: The observed m/z for the protonated molecule [M+H]⁺ must correspond to the theoretical exact mass of C₂₀H₁₆D₆FN₂O⁺ (331.2215), confirming the elemental formula and successful deuteration.

Protocol 3.2.2: Purity Assessment by HPLC-UV

-

Causality: To ensure the chemical purity of the standard, free from synthetic precursors or side-products. A gradient reverse-phase method is employed to resolve compounds with a range of polarities.

-

Methodology:

-

Column: C18, 2.1 x 100 mm, 1.8 µm particle size.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Gradient: 10% B to 95% B over 8 minutes; hold at 95% B for 2 minutes; return to 10% B and equilibrate for 3 minutes.

-

Injection Volume: 2 µL.

-

Detection: UV Diode Array Detector (DAD) at 240 nm.

-

-

Self-Validation: The resulting chromatogram should show a single major peak with an area percentage of ≥98%.

Part 4: Application in a Quantitative Bioanalytical Workflow

The primary application of (S)-Citalopram-d6 Oxalate is as an internal standard for the quantification of escitalopram in biological samples, typically using LC-MS/MS.

Bioanalytical Workflow Overview

The process involves adding a known quantity of the internal standard to the unknown sample, co-extracting the analyte and standard, and analyzing the final extract by LC-MS/MS. The ratio of the analyte's MS/MS response to the internal standard's response is used for quantification against a calibration curve.

Caption: Standard bioanalytical workflow for drug quantification using a SIL-IS.

Experimental Protocol for Plasma Quantification

-

Causality: This protocol uses protein precipitation, a rapid and effective method for removing the bulk of interfering macromolecules from plasma prior to LC-MS/MS analysis.[13]

-

Methodology:

-

Aliquot 50 µL of plasma (calibrator, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the internal standard working solution (e.g., 100 ng/mL (S)-Citalopram-d6 Oxalate in methanol).

-

Add 200 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex vigorously for 30 seconds.

-

Centrifuge at 13,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean 96-well plate.

-

Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of mobile phase A/B (50:50).

-

-

LC-MS/MS Parameters:

-

LC System: UPLC/HPLC capable of high pressure gradients.

-

Column: As described in Protocol 3.2.2 or similar.

-

Ionization: ESI+.

-

Detection: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

(S)-Citalopram (Analyte): Q1: 325.2 -> Q3: 109.1

-

(S)-Citalopram-d6 (IS): Q1: 331.2 -> Q3: 112.1

-

-

-

Self-Validation: The peak area ratio of the analyte to the internal standard should be consistent across replicate injections. The quality control (QC) samples, prepared at low, medium, and high concentrations, must quantify within ±15% of their nominal value, validating the accuracy and precision of the run.[13]

References

-

ResearchGate. Determination of citalopram in human plasma with LC-MS/MS method and its bioequivalent evaluation | Request PDF. [Link]

-

ClinPGx. Citalopram and Escitalopram Pathway, Pharmacokinetics. [Link]

-

PubChem. Citalopram-d6 Oxalate | C22H23FN2O5 | CID 71314878. [Link]

-

Pharmaffiliates. (S)-Citalopram-d6 Oxalate. [Link]

-

PubChem. Escitalopram Oxalate | C22H23FN2O5 | CID 146571. [Link]

-

PubMed. Quantification of Citalopram or Escitalopram and Their Demethylated Metabolites in Neonatal Hair Samples by Liquid Chromatography-Tandem Mass Spectrometry. [Link]

-

NCBI Bookshelf. Citalopram - StatPearls. [Link]

-

Wikipedia. Citalopram. [Link]

-

FDA. Celexa Approval Package. [Link]

-

NCBI. Colorimetric Method for the Estimation of Escitalopram Oxalate in Tablet Dosage Form. [Link]

-

PubMed. [Determination of citalopram in human plasma with LC-MS/MS method and its bioequivalent evaluation]. [Link]

-

NCBI. PharmGKB summary: citalopram pharmacokinetics pathway. [Link]

-

SciSpace. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry. [Link]

Sources

- 1. Escitalopram Oxalate | C22H23FN2O5 | CID 146571 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Colorimetric Method for the Estimation of Escitalopram Oxalate in Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. scispace.com [scispace.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. ClinPGx [clinpgx.org]

- 7. Citalopram - Wikipedia [en.wikipedia.org]

- 8. PharmGKB summary: citalopram pharmacokinetics pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. (S)-Citalopram-d6 Oxalate | CymitQuimica [cymitquimica.com]

- 10. pharmaffiliates.com [pharmaffiliates.com]

- 11. scbt.com [scbt.com]

- 12. Citalopram-d6 Oxalate | C22H23FN2O5 | CID 71314878 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. [Determination of citalopram in human plasma with LC-MS/MS method and its bioequivalent evaluation] - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to (S)-Citalopram-d6 Oxalate: Properties, Applications, and Analytical Methodologies

Abstract

This technical guide provides a comprehensive overview of (S)-Citalopram-d6 Oxalate (CAS Number: 1217733-09-9), a critical reagent in modern bioanalytical chemistry. Primarily utilized as a stable isotope-labeled internal standard (SIL-IS), this compound is indispensable for the accurate quantification of the selective serotonin reuptake inhibitor (SSRI) Escitalopram in complex biological matrices. This document delves into the physicochemical properties of (S)-Citalopram-d6 Oxalate, elucidates the fundamental principles of isotope dilution mass spectrometry (IDMS), and presents detailed, field-proven protocols for its application in pharmacokinetic and therapeutic drug monitoring studies. Structured to meet the needs of researchers, analytical scientists, and drug development professionals, this guide integrates theoretical principles with practical, actionable methodologies to ensure robust and reliable bioanalytical outcomes.

Part 1: Chemical Identity and Physicochemical Properties

(S)-Citalopram-d6 Oxalate is the deuterated form of Escitalopram Oxalate, the therapeutically active S-enantiomer of the antidepressant Citalopram.[1] The introduction of six deuterium atoms onto the N,N-dimethyl groups creates a stable, heavier isotopologue of the parent drug. This mass shift is the cornerstone of its function as an internal standard in mass spectrometry, allowing it to be distinguished from the unlabeled analyte while ensuring its chemical and physical behavior is nearly identical during sample preparation and analysis.

The oxalate salt form enhances the compound's stability and crystallinity, making it suitable for use as a certified reference material. Its key properties are summarized below.

| Property | Value | Source(s) |

| Chemical Name | (1S)-1-[3-(Bis(trideuteriomethyl)amino)propyl]-1-(4-fluorophenyl)-3H-2-benzofuran-5-carbonitrile oxalate | [2][3] |

| CAS Number | 1217733-09-9 | [2][3][4][5] |

| Molecular Formula | C₂₀²H₆H₁₅FN₂O · C₂H₂O₄ | [2] |

| Molecular Weight | 420.46 g/mol | [3] |

| Appearance | White to Off-White Solid | [3] |

| Storage Conditions | 2-8°C, under inert atmosphere, hygroscopic | [2][3] |

| Primary Application | Labeled internal standard for Escitalopram quantification | [1] |

Part 2: The Rationale for Isotopic Labeling in Bioanalysis

The Principle of Isotope Dilution Mass Spectrometry (IDMS)

Quantitative analysis of pharmaceuticals in biological fluids (e.g., plasma, serum, urine) is complicated by the presence of endogenous matrix components. These components can interfere with the analytical process, causing ion suppression or enhancement in the mass spectrometer source, leading to significant variability and inaccuracy in results.[6] Isotope Dilution Mass Spectrometry (IDMS) is the gold standard technique to overcome these challenges.[7][8]

The core principle involves adding a known quantity of a stable isotope-labeled version of the analyte—the internal standard (IS)—to every sample, calibrator, and quality control (QC) at the very beginning of the sample preparation process.[9] Because the SIL-IS is chemically identical to the analyte, it experiences the same physical losses during extraction, and the same matrix-induced ionization effects in the mass spectrometer.[7][10] The mass spectrometer, however, can differentiate the analyte from the SIL-IS based on their mass difference.[11] By measuring the ratio of the analyte's signal to the IS's signal, any variations are normalized, resulting in highly accurate and precise quantification. This self-validating system is a cornerstone of robust bioanalytical methods as mandated by regulatory bodies like the FDA.[12]

Causality in Choosing (S)-Citalopram-d6 Oxalate

-

Structural Analogy: Being the deuterated analogue, it co-elutes perfectly with Escitalopram under typical reversed-phase HPLC conditions, ensuring they experience the same matrix effects at the same time.[9]

-

Mass Shift: The +6 Dalton mass shift is sufficient to prevent isotopic crosstalk, where the natural abundance of heavy isotopes in the analyte (unlabeled Escitalopram) would interfere with the signal of the internal standard.

-

Label Stability: The deuterium atoms are placed on the N-methyl groups, a position not typically susceptible to back-exchange with hydrogen under standard bioanalytical conditions, ensuring the mass difference is maintained throughout the procedure.[13]

Caption: Workflow of Isotope Dilution Mass Spectrometry.

Part 3: Application in Pharmacokinetic Analysis

(S)-Citalopram-d6 Oxalate is essential for pharmacokinetic (PK), bioequivalence, and therapeutic drug monitoring (TDM) studies of Escitalopram.[2] The following protocol outlines a typical validated LC-MS/MS method for quantifying Escitalopram in human plasma.

Detailed Experimental Protocol: Quantification of Escitalopram in Human Plasma

This protocol is based on established methodologies for the bioanalysis of antidepressants using protein precipitation for sample cleanup.[2][14]

1. Preparation of Solutions:

-

Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve Escitalopram Oxalate in methanol.

-

IS Stock Solution (1 mg/mL): Accurately weigh and dissolve (S)-Citalopram-d6 Oxalate in methanol.

-

Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 methanol:water to create calibration standards and quality control (QC) samples.

-

IS Working Solution (e.g., 100 ng/mL): Dilute the IS stock solution in acetonitrile.[2] This solution will also serve as the protein precipitation agent.

2. Sample Preparation (Protein Precipitation):

-

Step 1: Pipette 50 µL of human plasma (calibrator, QC, or unknown study sample) into a 1.5 mL microcentrifuge tube.

-

Step 2: Add 250 µL of the IS Working Solution (in acetonitrile) to the plasma sample.[2]

-

Scientific Rationale: Acetonitrile is a highly effective organic solvent for precipitating plasma proteins. Adding the internal standard at this stage ensures it is present throughout the entire extraction process, compensating for any variability in protein crashing efficiency or subsequent sample handling.[9]

-

-

Step 3: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation and mixing.

-

Step 4: Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Step 5: Carefully transfer the supernatant to a clean HPLC vial for analysis.

3. LC-MS/MS Conditions: The following table provides a representative set of starting conditions. Method development and validation are required to optimize these for specific instrumentation.[12]

| Parameter | Recommended Setting |

| HPLC Column | C18 Column (e.g., 50 x 2.1 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | Start at 10% B, ramp to 90% B, hold, and re-equilibrate |

| Injection Volume | 5 µL |

| Ionization Mode | Electrospray Ionization, Positive (ESI+) |

| MS Detection | Multiple Reaction Monitoring (MRM) |

| MRM Transition (Analyte) | Example: m/z 325.2 → 109.1 |

| MRM Transition (IS-d6) | Example: m/z 331.2 → 112.1 |

Note: MRM transitions must be empirically determined on the specific mass spectrometer being used.

Part 4: Synthesis and Quality Control

Synthesis Overview

The synthesis of deuterated internal standards is a specialized process designed to ensure high isotopic purity and stability.[13] For (S)-Citalopram-d6, the deuterium labels are introduced onto the two N-methyl groups. This is typically achieved late in the synthesis by using a deuterated methylating agent, such as deuterated methyl iodide (CD₃I), to alkylate the corresponding desmethyl precursor. This targeted approach, a form of de novo chemical synthesis, provides precise control over the location and number of deuterium atoms incorporated.[15]

Quality Control: A Self-Validating System

The trustworthiness of a bioanalytical method relies heavily on the quality of its internal standard.[16] A rigorous QC process is mandatory to certify (S)-Citalopram-d6 Oxalate as a reference material.

-

Chemical Purity: Assessed by HPLC-UV or LC-MS. This ensures that the material is free from other synthesis-related impurities that could interfere with the analysis. Purity should typically be >98%.

-

Isotopic Purity/Enrichment: Determined by mass spectrometry. This is the most critical parameter. It measures the percentage of the compound that is correctly labeled with six deuterium atoms versus molecules with fewer labels (d0 to d5). High isotopic enrichment (>99%) is crucial to prevent the IS from contributing to the analyte's signal (isotopic crosstalk).

-

Identity Confirmation: Confirmed using high-resolution mass spectrometry (HRMS) for accurate mass and NMR spectroscopy to verify the molecular structure and the specific location of the deuterium labels.

Caption: Quality Control Workflow for Internal Standard Certification.

References

-

ResolveMass Laboratories. Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]

-

Pharmaffiliates. CAS No : 1217733-09-9| Chemical Name : (S)-Citalopram-d6 Oxalate. [Link]

-

U.S. Food and Drug Administration. M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]

-

ResolveMass Laboratories. Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube. [Link]

-

Physikalisch-Technische Bundesanstalt (PTB). Isotope Dilution Mass Spectrometry. [Link]

-

Saito, T., et al. (2022). Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis. PubMed. [Link]

-

van den Broek, I., et al. (2017). Quantitative mass spectrometry methods for pharmaceutical analysis. Philosophical Transactions of the Royal Society A. [Link]

-

U.S. Food and Drug Administration. Bioanalytical Method Validation. [Link]

-

Gleason, P. M., & Hamper, B. C. The Synthesis of Deuterated Isohumulones for Use as Internal Standards in LC-MS Stable Isotope Dilution Assays. University of Missouri-St. Louis. [Link]

-

Singh, J. (2021). Is it necessary to have internal standard in Bio analytical Method Validation in HPLC? ResearchGate. [Link]

-

Chemistry For Everyone. What Is Isotope Dilution Mass Spectrometry? YouTube. [Link]

-

Gaffney, A. (2017). Guideline on Isotope Dilution Mass Spectrometry. Lawrence Livermore National Laboratory. [Link]

-

Saito, T., et al. (2022). Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis. MDPI. [Link]

-

Bioanalysis Zone. Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. [Link]

-

LGC Group. Guide to achieving reliable quantitative LC-MS measurements. [Link]

-

Zhang, Y., et al. High-performance liquid chromatography–tandem mass spectrometry for simultaneous determination of 23 antidepressants and active metabolites in human serum and its application in therapeutic drug monitoring. ResearchGate. [Link]

-

CUNY Academic Works. Development and validation of a LC-MS/MS method for detection and quantification of 18 antidepressants in whole blood. [Link]

-

Regulations.gov. Docket No. FDA 2013-D-1020: FDA Draft Guidance for Industry - Bioanalytical Method Validation. [Link]

-

Ramírez Fernández, M., et al. Determination of Antidepressants in Hair via UHPLC-MS/MS as a Complementary Informative Tool for Clinical and Forensic Toxicological Assessments. ResearchGate. [Link]

-

University of York. Assessing exposure and risks of pharmaceuticals in an urban river system. [Link]

-

Qmx Laboratories. (S)-Citalopram-d6 Oxalate, neat. [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. High-performance liquid chromatography–tandem mass spectrometry for simultaneous determination of 23 antidepressants and active metabolites in human serum and its application in therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. (S)-Citalopram-d6 Oxalate | CymitQuimica [cymitquimica.com]

- 5. Qmx Laboratories - (S)-Citalopram-d6Oxalate_1217733-09-9_1mg [qmx.com]

- 6. royalsocietypublishing.org [royalsocietypublishing.org]

- 7. Isotope Dilution Mass Spectrometry - PTB.de [ptb.de]

- 8. osti.gov [osti.gov]

- 9. bioanalysis-zone.com [bioanalysis-zone.com]

- 10. youtube.com [youtube.com]

- 11. rsc.org [rsc.org]

- 12. fda.gov [fda.gov]

- 13. resolvemass.ca [resolvemass.ca]

- 14. academicworks.cuny.edu [academicworks.cuny.edu]

- 15. youtube.com [youtube.com]

- 16. researchgate.net [researchgate.net]

biological activity of deuterated citalopram

An In-depth Technical Guide to the Biological Activity of Deuterated Citalopram

Executive Summary

The strategic incorporation of deuterium into pharmacologically active molecules represents a sophisticated approach to optimizing drug metabolism and enhancing therapeutic profiles. This guide provides a comprehensive technical analysis of deuterated citalopram, a selective serotonin reuptake inhibitor (SSRI). By leveraging the kinetic isotope effect (KIE), deuteration at specific metabolically labile positions on the citalopram scaffold is hypothesized to attenuate the rate of its primary metabolic pathways. This modification, while leaving the drug's intrinsic pharmacodynamic activity unaltered, is projected to yield a more favorable pharmacokinetic profile, characterized by a prolonged half-life and increased systemic exposure. Such improvements could translate into significant clinical advantages, including more stable plasma concentrations, reduced dosing frequency, and a potentially wider therapeutic window. This document will dissect the underlying scientific principles, from pharmacodynamics and metabolic pathways to detailed experimental protocols for validating these claims, offering a robust resource for researchers and drug development professionals.

Introduction: The Rationale for Deuterating Citalopram

Citalopram is a well-established antidepressant that functions by selectively inhibiting the serotonin transporter (SERT), thereby increasing the concentration of serotonin in the synaptic cleft.[1][2][3] It is a racemic mixture of the therapeutically active S-(+)-enantiomer (escitalopram) and the less active R-(-)-enantiomer.[1][4] Like many pharmaceuticals, the clinical utility of citalopram is influenced by its pharmacokinetic properties, particularly its rate of metabolism in the liver.

The core principle behind deuterated pharmaceuticals is the Kinetic Isotope Effect (KIE) .[5][6][7] Deuterium, a stable, non-radioactive isotope of hydrogen, possesses an additional neutron, effectively doubling its atomic mass compared to protium (¹H).[8] This mass difference results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. Consequently, enzymatic reactions that involve the cleavage of a C-H bond as a rate-limiting step proceed more slowly when a C-D bond is present at that position.[9]

For citalopram, which is extensively metabolized by cytochrome P450 (CYP) enzymes, this principle offers a compelling opportunity.[4][10] By strategically replacing hydrogen atoms with deuterium at the primary sites of metabolic attack, the rate of biotransformation can be slowed. This can lead to a more desirable pharmacokinetic profile, potentially offering improved efficacy, safety, and patient compliance.[5][8]

Comparative Pharmacodynamics: A Focus on Target Engagement

The pharmacodynamic action of citalopram is highly specific: it binds to the orthosteric (S1) site on the serotonin transporter (SERT), blocking the reuptake of serotonin from the synapse.[11][12] It has minimal affinity for other neurotransmitter receptors, such as those for norepinephrine, dopamine, histamine, or acetylcholine, which accounts for its favorable side-effect profile compared to older classes of antidepressants.[3][11]

A critical principle of deuteration is that it does not alter the steric or electronic properties of a molecule in a way that affects receptor binding.[8] The size, shape, and polarity of deuterated citalopram remain virtually identical to its non-deuterated counterpart. Therefore, its affinity and selectivity for the SERT are expected to be preserved. The therapeutic action remains the same; the modification is designed exclusively to influence how the body processes the drug.

Experimental Protocol: In Vitro Metabolic Stability Assay

To validate the hypothesis that deuteration slows the metabolism of citalopram, a robust, self-validating in vitro experiment using human liver microsomes (HLMs) is essential. HLMs contain a rich complement of CYP enzymes and are the industry standard for early-stage metabolic profiling.

Objective: To compare the rate of metabolic depletion of citalopram and d6-citalopram in the presence of human liver microsomes.

Methodology:

-

Preparation of Incubation Mixtures:

-

In a 96-well plate, prepare triplicate wells for each compound (citalopram and d6-citalopram) and for each time point (e.g., 0, 5, 15, 30, 60 minutes).

-

Add 100 mM potassium phosphate buffer (pH 7.4).

-

Add pooled human liver microsomes to a final concentration of 0.5 mg/mL.

-

Add the test compound (citalopram or d6-citalopram) to a final concentration of 1 µM.

-

Include a "no-cofactor" control (without NADPH) to assess non-enzymatic degradation and a "positive control" (e.g., testosterone) to validate microsomal activity.

-

-

Initiation of Reaction:

-

Pre-incubate the plate at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating solution (containing NADP+, glucose-6-phosphate, and G6P-dehydrogenase). The 0-minute time point is quenched immediately before adding NADPH.

-

-

Reaction Quenching:

-

At each designated time point, stop the reaction by adding an ice-cold "stop solution" (e.g., acetonitrile containing an internal standard like labetalol). This precipitates the microsomal proteins and halts enzymatic activity.

-

-

Sample Processing:

-

Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated protein.

-

Transfer the supernatant, which contains the remaining parent drug, to a new plate for analysis.

-

-

LC-MS/MS Analysis:

-

Quantify the remaining concentration of the parent compound in each sample using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. The mass spectrometer will be set to detect the specific mass-to-charge ratios of citalopram, d6-citalopram, and the internal standard.

-

-

Data Analysis and Validation:

-

Plot the natural log of the percentage of the parent compound remaining versus time.

-

The slope of the line from this plot is the elimination rate constant (k).

-

Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

-

The protocol is validated if the positive control shows significant degradation and the no-cofactor control shows minimal degradation.

-

A significantly longer t½ for d6-citalopram compared to citalopram would provide strong evidence for the kinetic isotope effect.

-

Synthesis Considerations

The synthesis of deuterated citalopram requires specialized chemical methods. While various proprietary routes exist, a common strategy involves introducing the deuterated moieties late in the synthetic sequence using a deuterated building block. For d6-citalopram, this could involve the N-alkylation of a desmethyl-citalopram precursor using a deuterated methylating agent, such as d3-methyl iodide (CD₃I). [13]The synthesis must be carefully controlled and validated with mass spectrometry and NMR to ensure high isotopic purity and confirm the precise location of the deuterium atoms. [8][14]

Conclusion and Future Directions

The deuteration of citalopram is a scientifically grounded strategy to enhance its therapeutic potential by optimizing its pharmacokinetic properties. By leveraging the kinetic isotope effect, selective deuteration of the N-methyl groups is expected to slow the rate of metabolic clearance, leading to a longer half-life and greater systemic exposure of the active parent drug. This modification is not anticipated to alter the drug's inherent pharmacodynamic activity at the serotonin transporter. The potential clinical benefits—including improved patient response due to more stable drug levels, enhanced convenience from less frequent dosing, and a better safety profile from lower required doses—are significant. [8] The next logical steps involve progressing from in vitro validation to in vivo animal pharmacokinetic studies and, ultimately, well-controlled clinical trials in humans. These studies will be crucial to confirm whether the theoretical advantages of deuterated citalopram translate into tangible clinical benefits for patients with depressive and anxiety disorders.

References

- Deuter

- PharmGKB summary: citalopram pharmacokinetics p

- Citalopram-d3 hydrochloride | Stable Isotope - MedchemExpress.com.

- Citalopram and Escitalopram P

- Citalopram - St

- Deuter

- Citalopram - Wikipedia.

- Citalopram--pharmacological profile of a specific serotonin uptake inhibitor with antidepressant activity - PubMed.

- Citalopram | C20H21FN2O | CID 2771 - PubChem - NIH.

- Structure–activity relationship studies of citalopram derivatives: examining substituents conferring selectivity for the allosteric site in the 5‐HT transporter - PMC - PubMed Central.

- CYP2C19 Variation and Citalopram Response - PMC - NIH.

- Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs - Research journals - PLOS.

- Synthesis of a selective serotonin uptake inhibitor: [11C]citalopram - PubMed - NIH.

- Deuterium in drug discovery: progress, opportunities and challenges - PMC.

- WO2001002383A2 - Process for the synthesis of citalopram - Google P

- Using Deuterium in Drug Discovery: Leaving the Label in the Drug | Journal of Medicinal Chemistry - ACS Public

Sources

- 1. PharmGKB summary: citalopram pharmacokinetics pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Citalopram - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Citalopram | C20H21FN2O | CID 2771 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Citalopram - Wikipedia [en.wikipedia.org]

- 5. Deuterated drug - Wikipedia [en.wikipedia.org]

- 6. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs | PLOS One [journals.plos.org]

- 7. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bioscientia.de [bioscientia.de]

- 9. pubs.acs.org [pubs.acs.org]

- 10. CYP2C19 Variation and Citalopram Response - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Citalopram--pharmacological profile of a specific serotonin uptake inhibitor with antidepressant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Structure–activity relationship studies of citalopram derivatives: examining substituents conferring selectivity for the allosteric site in the 5‐HT transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis of a selective serotonin uptake inhibitor: [11C]citalopram - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. WO2001002383A2 - Process for the synthesis of citalopram - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Safe Handling of (S)-Citalopram-d6 Oxalate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety considerations, handling protocols, and toxicological profile of (S)-Citalopram-d6 Oxalate. As a deuterated analog of the selective serotonin reuptake inhibitor (SSRI) escitalopram, this compound requires a nuanced understanding that incorporates the pharmacology of the parent molecule, the specific hazards of the oxalate salt, and the unique properties of isotopically labeled compounds.

Compound Profile and Mechanism of Action

(S)-Citalopram, also known as escitalopram, is the therapeutically active S-enantiomer of citalopram.[1] Its primary mechanism of action is the potent and selective inhibition of serotonin (5-HT) reuptake in the central nervous system, which enhances serotonergic activity.[2][3] This modulation of neurotransmission is the basis for its use as an antidepressant.[] The deuterated form, (S)-Citalopram-d6, incorporates six deuterium atoms, a stable isotope of hydrogen.[5] This isotopic substitution is a critical tool in pharmaceutical research, often employed to alter metabolic pathways and improve pharmacokinetic profiles through the kinetic isotope effect.[6][7] While deuterium is non-radioactive and generally considered safe for laboratory use, its presence can influence the compound's metabolic fate.[8]

Hazard Identification and GHS Classification

GHS Classification (Inferred):

Based on available data for Escitalopram Oxalate, the following Globally Harmonized System (GHS) classification is inferred.[9][10]

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |

Signal Word: Warning[9]

Hazard Pictogram:

Key Hazard Statements:

Precautionary Statements:

-

P264: Wash skin thoroughly after handling.[9]

-

P270: Do not eat, drink or smoke when using this product.[9]

-

P280: Wear protective gloves/ protective clothing.[9]

-

P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.[9]

-

P302 + P352 + P312: IF ON SKIN: Wash with plenty of water. Call a POISON CENTER/doctor if you feel unwell.[9]

-

P363: Wash contaminated clothing before reuse.[9]

-

P501: Dispose of contents/container to an approved waste disposal plant.[9]

Toxicological Profile

The toxicity of (S)-Citalopram-d6 Oxalate is a composite of the pharmacological effects of the citalopram moiety and the inherent toxicity of the oxalate salt.

Pharmacological Effects of (S)-Citalopram:

-

Central Nervous System: As an SSRI, overdose can lead to serotonin syndrome, characterized by agitation, confusion, and in severe cases, seizures and coma.[11][12] Common side effects at therapeutic doses include drowsiness, insomnia, nausea, and dizziness.[1][13]

-

Cardiovascular System: Citalopram has been associated with a risk of cardiac arrhythmias.[1]

-

Other Effects: Other potential side effects include gastrointestinal disturbances, sexual dysfunction, and an increased risk of falls and fractures in older adults.[11][12]

Toxicity of Oxalate:

-

Corrosivity: Oxalic acid and soluble oxalate salts are corrosive and can cause severe irritation and burns upon contact with skin, eyes, and mucous membranes.[14][15]

-

Systemic Toxicity: If ingested, soluble oxalates can cause acute hypocalcemia by precipitating calcium oxalate, leading to muscle weakness, tetany, convulsions, and cardiac arrest.[14][16] Chronic exposure may lead to kidney damage due to the deposition of calcium oxalate crystals.[17]

Deuterium Isotope Effect: The replacement of hydrogen with deuterium can slow down metabolic processes involving the cleavage of carbon-hydrogen bonds. This can potentially alter the pharmacokinetic and toxicity profile of the drug.[7] While often leading to improved safety, it is a factor that must be considered in risk assessments.[7]

Experimental Protocols and Safe Handling

Given the hazardous nature of this compound, stringent adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE):

Caption: Emergency response workflow for exposure incidents.

First Aid Measures:

-

Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. [2]Remove contaminated clothing and shoes. [2]Seek medical attention if irritation persists. [2]* Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. [2]Remove contact lenses if present and easy to do. [2]Seek immediate medical attention.

-

Inhalation: Move the exposed person to fresh air. [2]If breathing is difficult, provide oxygen. If breathing has stopped, provide artificial respiration. [2]Seek medical attention.

-

Ingestion: Do NOT induce vomiting unless directed by medical personnel. [2]Never give anything by mouth to an unconscious person. [2]Rinse mouth with water. Seek immediate medical attention.

Accidental Release Measures

-

Small Spills: Carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. [18]Clean the spill area with a suitable solvent.

-

Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Prevent the material from entering drains or waterways. Contain and collect the spilled material for disposal.

References

-

Cipla USA. (2015). Safety Data Sheet: Escitalopram Tablets, USP. Retrieved from [Link]

-

Allergan. (2017). Safety Data Sheet: Lexapro® (Escitalopram Oxalate) Oral Solution. Retrieved from [Link]

-

PharmaCompass. (n.d.). Citalopram. Retrieved from [Link]

-

McGraw Hill Medical. (n.d.). Oxalic Acid. In Poisoning & Drug Overdose (8th ed.). AccessMedicine. Retrieved from [Link]

-

Salamandra, LLC. (n.d.). Regulatory Considerations for Deuterated Products. Retrieved from [Link]

-

Coupland, C., Hill, T., Morriss, R., Moore, M., Arthur, A., & Hippisley-Cox, J. (2015). A study of the safety and harms of antidepressant drugs for older people: a cohort study using a large primary care database. Health Technology Assessment, 19(27), 1–242. [Link]

-

Wikipedia. (n.d.). Sodium oxalate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Citalopram. PubChem Compound Database. Retrieved from [Link]

-

Bizzarro, A., Montalbán, A. G., & Gotor-Fernández, V. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Chemistry, 7(8), 534–552. [Link]

-

Wikipedia. (n.d.). Citalopram. Retrieved from [Link]

-

World Anti-Doping Agency. (2019). The Prohibited List. Retrieved from [Link]

-

Wikipedia. (n.d.). Hydrazine. Retrieved from [Link]

-

Pediatric Oncall. (n.d.). Oxalic Acid (Acid of sugar, Salt of Sorrel). Poisoning Center. Retrieved from [Link]

-

Norton, S. K. (n.d.). Little known facts about oxalates and their poisonous effects. Retrieved from [Link]

-

Mayo Clinic. (n.d.). Citalopram (Oral Route). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Overview of the GHS Classification Scheme. In Hazard Classification: A Framework to Guide Selection of Chemical Alternatives. Retrieved from [Link]

-

ChemRadar. (n.d.). GHS Classification Search Tool. Retrieved from [Link]

Sources

- 1. Citalopram - Wikipedia [en.wikipedia.org]

- 2. usa.cipla.com [usa.cipla.com]

- 3. Citalopram | C20H21FN2O | CID 2771 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Citalopramum | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. salamandra.net [salamandra.net]

- 8. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. GHS Classification Search Tool | GHS Hazard Classification Search | Chemical Classification and Labelling Search [chemradar.com]

- 11. media.allergan.com [media.allergan.com]

- 12. A study of the safety and harms of antidepressant drugs for older people: a cohort study using a large primary care database - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Citalopram (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 14. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]

- 15. Oxalic Acid (acid Of Sugar, Salt Of Sorrel) - Poisoning Center | Pediatric Oncall [pediatriconcall.com]

- 16. Sodium oxalate - Wikipedia [en.wikipedia.org]

- 17. datasheets.scbt.com [datasheets.scbt.com]

- 18. fishersci.com [fishersci.com]

A Senior Application Scientist's Guide to Serotonin Transporter Binding Assays Using (S)-Citalopram-d6 Oxalate

Abstract

The serotonin transporter (SERT) is a critical regulator of serotonergic neurotransmission and the primary target for many antidepressant medications, including Selective Serotonin Reuptake Inhibitors (SSRIs).[1][2][3] Quantifying the interaction between novel chemical entities and SERT is a cornerstone of modern neuropharmacology and drug development. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for utilizing (S)-Citalopram-d6 Oxalate in radioligand binding assays to accurately characterize SERT binding affinity and density. We will delve into the foundational principles of the assay, the specific advantages conferred by the deuterated ligand, detailed experimental protocols for saturation and competition assays, and robust data analysis methodologies.

Introduction: The Serotonin Transporter (SERT) as a Key Therapeutic Target

The serotonin transporter is an integral membrane protein responsible for the reuptake of serotonin from the synaptic cleft into the presynaptic neuron.[1][3][4] This process terminates the neurotransmitter's signal and allows for its recycling.[1][3] Given its central role in modulating mood, cognition, and other physiological processes, SERT has been identified as a key target in the pathophysiology of depression, anxiety disorders, and obsessive-compulsive disorder.[1] Pharmacological blockade of SERT by SSRIs increases the synaptic concentration of serotonin, thereby enhancing serotonergic signaling.

Radioligand binding assays are the gold standard for measuring the affinity of a ligand for its target receptor.[5][6] These assays are versatile, highly sensitive, and provide quantitative data on receptor density (Bmax) and ligand affinity (Kd or Ki).[5][7][8]

The Ligand of Choice: (S)-Citalopram-d6 Oxalate

The selection of an appropriate radioligand is paramount for a successful binding assay. (S)-Citalopram, the therapeutically active enantiomer of citalopram, is a high-affinity, selective inhibitor of SERT.[9] It binds to the central S1 binding site within the transporter, competitively inhibiting serotonin uptake.[2][9][10]

Causality Behind the Molecular Design

-

Stereoselectivity (The '(S)-' enantiomer): Citalopram is a chiral molecule. The (S)-enantiomer (escitalopram) is responsible for the vast majority of the SERT inhibitory activity, while the (R)-enantiomer is significantly less potent and can even have an allosteric inhibitory effect on the binding of the (S)-enantiomer.[11] Therefore, using the pure (S)-enantiomer ensures a specific interaction with the primary binding site.

-

Deuteration (The '-d6'): The six deuterium atoms are typically placed on the N-dimethyl group. In the context of an in vitro binding assay, the primary benefit of deuteration is not related to the kinetic isotope effect on metabolism, which is a key advantage for in vivo studies.[12] Instead, for binding assays, a deuterated and isotopically labeled (e.g., with tritium, ³H) standard provides a stable, reliable tool. The C-D bond is stronger than the C-H bond, which can subtly influence physicochemical properties, but for the purposes of a binding assay, it is considered biochemically equivalent to its protio counterpart in terms of binding affinity.[12] It serves as a labeled inhibitor for serotonin uptake studies.[13]

-

Oxalate Salt: The oxalate salt form enhances the stability and aqueous solubility of the citalopram molecule, making it easier to handle and prepare accurate concentrations for assay buffers.

The Principle of Radioligand Binding Assays

Radioligand binding assays operate on the law of mass action, describing the reversible binding of a ligand (L) to a receptor (R) to form a ligand-receptor complex (LR).

L + R ⇌ LR

The two primary types of binding assays used to characterize SERT are:

-

Saturation Assays: These are used to determine the equilibrium dissociation constant (Kd) of the radioligand and the total number of binding sites (Bmax) in a given tissue or cell preparation.[5][7] This is achieved by incubating the receptor preparation with increasing concentrations of the radioligand until saturation is reached.

-

Competition Assays: These are used to determine the affinity (expressed as the inhibition constant, Ki) of an unlabeled test compound.[5][7] This is done by measuring the ability of various concentrations of the test compound to compete with and displace a fixed concentration of the radioligand.

Caption: Fundamental workflows for saturation and competition binding assays.

Experimental Protocol: A Self-Validating System

This protocol is designed for membrane preparations from cells expressing SERT or from brain tissue (e.g., cortex, striatum). All steps should be performed on ice unless otherwise specified.

Required Materials & Reagents

-

Biological Source: Frozen cell pellets (e.g., HEK293 cells stably expressing hSERT) or dissected brain tissue.

-

Radioligand: [³H]-(S)-Citalopram (or a deuterated equivalent). Specific activity > 70 Ci/mmol.

-

Unlabeled Ligands: (S)-Citalopram Oxalate (for homologous competition and defining non-specific binding), test compounds.

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

-

Wash Buffer: Cold Assay Buffer.

-

Scintillation Cocktail: For liquid scintillation counting.

-

Equipment: Homogenizer, refrigerated centrifuge, 96-well plates, cell harvester, liquid scintillation counter, multi-channel pipettes.

Step-by-Step Workflow: Saturation Binding Assay

-

Membrane Preparation (Self-Validation Point 1: Protein Quantification):

-

Homogenize tissue or cell pellets in ice-cold Assay Buffer.

-

Centrifuge at 500 x g for 10 min at 4°C to remove nuclei and large debris.

-

Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 20 min at 4°C to pellet the membranes.

-

Resuspend the membrane pellet in fresh Assay Buffer.

-

Crucially, determine the protein concentration using a standard method (e.g., Bradford or BCA assay). This allows normalization of binding data (fmol/mg protein) and ensures assay reproducibility. A typical final concentration for the assay is 50-150 µg protein/well.

-

-

Assay Plate Setup:

-

Prepare a 96-well plate. For each concentration of radioligand, you will need wells for:

-

Total Binding (TB): Radioligand + Assay Buffer + Membrane suspension.

-

Non-specific Binding (NSB): Radioligand + high concentration of unlabeled (S)-Citalopram (e.g., 10 µM) + Membrane suspension. The excess unlabeled ligand saturates all specific sites, so any remaining radioligand binding is considered non-specific.

-

-

Prepare serial dilutions of [³H]-(S)-Citalopram in Assay Buffer. A typical concentration range spans from 0.1 to 10 times the expected Kd (e.g., 0.1 nM to 20 nM).

-

-

Incubation:

-

Add buffer/unlabeled ligand, radioligand, and membrane suspension to the wells. The final volume is typically 200-250 µL.

-

Incubate the plate at room temperature (22-25°C) for 60-90 minutes to allow the binding to reach equilibrium.

-

-

Termination and Harvesting (Self-Validation Point 2: Rapid Separation):

-

The key to this step is to rapidly separate the bound radioligand from the free (unbound) radioligand.

-

Rapidly filter the contents of each well through a GF/B or GF/C glass fiber filter mat using a cell harvester.

-

Immediately wash the filters 3-4 times with ice-cold Wash Buffer to remove any trapped free radioligand. The speed and cold temperature are critical to prevent dissociation of the ligand-receptor complex.

-

-

Detection:

-

Place the filter discs into scintillation vials.

-

Add 4-5 mL of scintillation cocktail to each vial.

-

Allow the filters to sit for several hours (or overnight) in the dark.

-

Quantify the radioactivity (in Disintegrations Per Minute, DPM, or Counts Per Minute, CPM) using a liquid scintillation counter.

-

Caption: Step-by-step experimental workflow for a SERT saturation binding assay.

Data Analysis and Interpretation

Saturation Assay Data

First, calculate the specific binding for each radioligand concentration: Specific Binding = Total Binding (DPM) - Non-specific Binding (DPM)

The resulting data can be plotted and analyzed using non-linear regression software (e.g., GraphPad Prism).

| [³H]-(S)-Citalopram (nM) | Total Binding (DPM) | Non-specific Binding (DPM) | Specific Binding (DPM) |

| 0.1 | 1,550 | 250 | 1,300 |

| 0.5 | 5,800 | 500 | 5,300 |

| 1.0 | 9,500 | 750 | 8,750 |

| 2.5 | 15,200 | 1,250 | 13,950 |

| 5.0 | 19,800 | 2,000 | 17,800 |

| 10.0 | 23,500 | 3,500 | 20,000 |

| 20.0 | 25,500 | 6,000 | 19,500 |

Table 1: Example Saturation Binding Data.

By fitting the specific binding data to a one-site binding (hyperbola) model, two key parameters are derived[14][15][16]:

-

Bmax (Maximum Binding Capacity): Represents the total concentration of SERT sites in the sample, expressed in fmol/mg protein. In the example data, this would be the plateau of the curve.

-

Kd (Equilibrium Dissociation Constant): The concentration of radioligand at which 50% of the receptors are occupied at equilibrium.[15] It is an inverse measure of affinity; a lower Kd signifies higher affinity.

Competition Assay Data

For competition assays, the protocol is similar, but a single, fixed concentration of [³H]-(S)-Citalopram (typically at or near its Kd) is used in all wells, along with increasing concentrations of the unlabeled test compound.

The data are typically plotted as the percentage of specific binding versus the log concentration of the competitor. Non-linear regression is used to fit a sigmoidal dose-response curve and determine the IC50 .

| [Test Compound] (nM) | Specific Binding (DPM) | % Specific Binding |

| 0.01 | 12,500 | 100% |